
2-(4-CL-PH)-3-Cyano-4-HO-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, a hydroxy group, and a phenyl group attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-Chlorophenyl)-3-Cyano-4-oxo-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester.
Reduction: Formation of 2-(4-Chlorophenyl)-3-Amino-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the cyano group can interact with nucleophilic sites on proteins, while the hydroxy group can form hydrogen bonds with amino acid residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in various biological effects.
相似化合物的比较
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid: Lacks the ester group, which can affect its solubility and reactivity.
2-(4-Chlorophenyl)-3-Amino-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester: Contains an amino group instead of a cyano group, which can alter its biological activity.
The uniqueness of 2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and biological interactions.
属性
CAS 编号 |
104503-26-6 |
|---|---|
分子式 |
C22H20ClNO4 |
分子量 |
397.8 g/mol |
IUPAC 名称 |
ethyl 2-(4-chlorophenyl)-3-cyano-4-hydroxy-6-oxo-4-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H20ClNO4/c1-2-28-21(26)20-18(25)12-22(27,15-6-4-3-5-7-15)17(13-24)19(20)14-8-10-16(23)11-9-14/h3-11,17,19-20,27H,2,12H2,1H3 |
InChI 键 |
NCCZHVZRRIMXQV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C2=CC=CC=C2)O)C#N)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


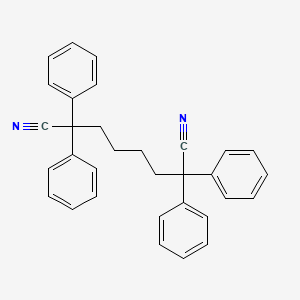
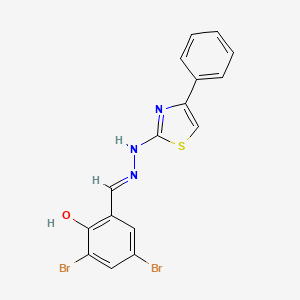
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969294.png)
![methyl (2E)-2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969302.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11969315.png)
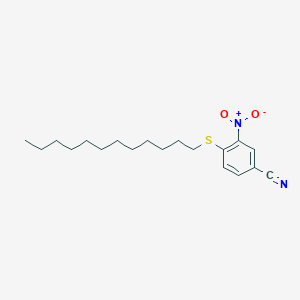
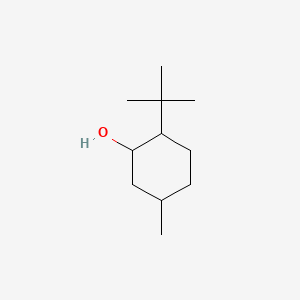
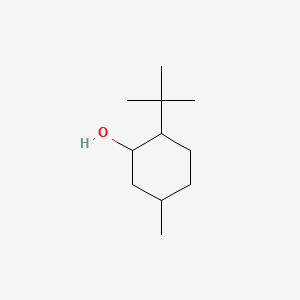
![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11969328.png)
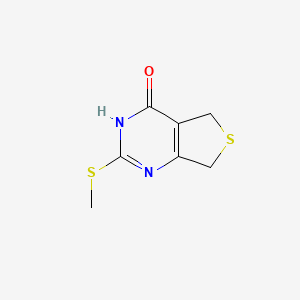
![(4Z)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11969340.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)
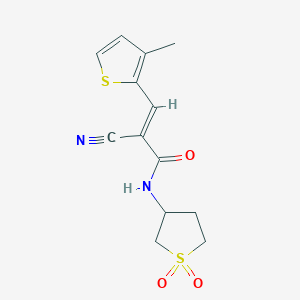
![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)
